molecular formula C21H22N2 B11647337 N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B11647337
M. Wt: 302.4 g/mol
InChI Key: LNKHGWFCSWRXFG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a cyclopentanone derivative, the reaction proceeds through a series of steps including condensation, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine stands out due to its specific substitution pattern and the resulting unique biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C21H22N2/c1-13-7-10-20-18(11-13)21(17-5-4-6-19(17)23-20)22-16-9-8-14(2)15(3)12-16/h7-12H,4-6H2,1-3H3,(H,22,23)

InChI Key

LNKHGWFCSWRXFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCC3=C2NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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